Technical Whitepaper: 3-Sulfamoylbenzene-1-sulfonyl Fluoride
Technical Whitepaper: 3-Sulfamoylbenzene-1-sulfonyl Fluoride
This guide serves as an authoritative technical resource on 3-Sulfamoylbenzene-1-sulfonyl fluoride , a specialized bifunctional probe used in chemical biology and drug discovery.[1] It details the physicochemical properties, synthesis, SuFEx (Sulfur-Fluoride Exchange) mechanistics, and experimental protocols for this molecule.
A Bifunctional SuFEx Warhead for Targeted Covalent Inhibition & Proteomic Profiling [1]
Executive Summary
3-Sulfamoylbenzene-1-sulfonyl fluoride (CAS 1334644-12-0 ) is a heterobifunctional chemical probe designed for "ligand-directed" covalent modification.[1] It integrates two distinct sulfur-based functionalities on a benzene scaffold:
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Sulfonamide (-SO₂NH₂): A high-affinity, reversible pharmacophore that binds specifically to the zinc active site of Carbonic Anhydrase (CA) enzymes.[1]
-
Sulfonyl Fluoride (-SO₂F): A latent, electrophilic "warhead" capable of undergoing Sulfur-Fluoride Exchange (SuFEx) with nucleophilic amino acid side chains (Tyr, His, Lys, Ser) only when brought into proximity by the binding event.[1]
This dual mechanism allows researchers to convert reversible binders into permanent covalent inhibitors or to map the binding pockets of proteins with high spatial resolution.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 3-Sulfamoylbenzene-1-sulfonyl fluoride |
| Synonyms | 3-(Fluorosulfonyl)benzenesulfonamide; m-Sulfamoylbenzenesulfonyl fluoride |
| CAS Number | 1334644-12-0 |
| Molecular Formula | C₆H₆FNO₄S₂ |
| Molecular Weight | 239.24 g/mol |
| SMILES | NS(=O)(=O)c1cccc(S(F)(=O)=O)c1 |
| Physical State | Crystalline Solid (White to Off-White) |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; limited solubility in water |
| Stability | Hydrolytically stable at neutral pH; resistant to reduction compared to sulfonyl chlorides |
Mechanistic Chemistry: The SuFEx Paradigm
The utility of this molecule rests on the SuFEx reactivity profile pioneered by Sharpless and Kelly. Unlike sulfonyl chlorides, which hydrolyze rapidly in water, sulfonyl fluorides are "sleeping giants"—stable in aqueous biological buffers but highly reactive toward specific protein nucleophiles when positioned correctly.
Reaction Mechanism[1]
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Recognition: The sulfonamide moiety coordinates with the Zn(II) ion in the Carbonic Anhydrase active site (
nanomolar range). -
Proximity: This binding event forces the distal sulfonyl fluoride group against the wall of the binding pocket.
-
Covalent Capture: A local nucleophile (e.g., Histidine-64 in CA II) attacks the sulfur center, ejecting fluoride and forming a permanent sulfonamide bond.
Mechanistic Diagram
The following diagram illustrates the dual-step mechanism: reversible binding followed by irreversible cross-linking.[1]
Caption: Logical flow of ligand-directed covalent modification. The sulfonamide drives affinity, while the sulfonyl fluoride drives irreversible capture.
Synthesis & Manufacturing
The synthesis of 3-sulfamoylbenzene-1-sulfonyl fluoride typically proceeds via the desymmetrization of Benzene-1,3-disulfonyl fluoride (BDSF) .[1]
Synthetic Route
Precursor: Benzene-1,3-disulfonyl fluoride (CAS 402-31-3).[1] Reagent: Ammonia (NH₃) or Ammonium Hydroxide.
Reaction Scheme:
Protocol: Mono-Amidation of BDSF
Note: This protocol is adapted from standard desymmetrization techniques for disulfonyl fluorides.[1]
-
Preparation: Dissolve Benzene-1,3-disulfonyl fluoride (1.0 eq) in dry Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Addition: Cool the solution to 0°C. Slowly add a solution of Ammonia (0.9–1.0 eq) in dioxane or methanol dropwise over 30 minutes. Crucial: Limiting the amine prevents double substitution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS for the appearance of the mono-sulfonamide (MW 239) and disappearance of starting material.[1]
-
Workup: Dilute with ethyl acetate, wash with 0.1 M HCl (to remove excess amine), then brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product elutes after the unreacted starting material but before the bis-sulfonamide byproduct.[1]
Applications in Drug Discovery
Targeted Covalent Inhibitors (TCIs)
This molecule serves as a model for developing TCIs. By varying the linker length or position (meta vs. para), researchers can probe the "reach" required to hit a nucleophile.
-
Advantage: The -SO₂F group is less reactive than Michael acceptors (e.g., acrylamides) toward circulating thiols (glutathione), reducing off-target toxicity.[1]
Proteomic Profiling
Used as a "scout" fragment in Activity-Based Protein Profiling (ABPP).[1]
-
Incubate cell lysate with the probe.
-
Digest proteins with trypsin.
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Analyze via LC-MS/MS to identify peptides modified by a mass shift of +157 Da (sulfonyl benzene moiety).[1]
Safety & Handling
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.
-
H301: Toxic if swallowed.
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.
-
Storage: Store in a tightly closed container at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods.
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water.
References
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Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Mechanisms of Action for SuFEx-Based Covalent Inhibitors." Cell Chemical Biology. Link
-
EvitaChem. (2024). "Product Datasheet: 3-Sulfamoylbenzene-1-sulfonyl fluoride (CAS 1334644-12-0)." Link
-
ChemScene. (2024). "SuFEx Building Blocks and Sulfonyl Fluoride Reagents." Link
-
Jones, L. H. (2023). "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery. Link
